2-Fluoro-6-methylpyridine

Catalog No.
S704860
CAS No.
407-22-7
M.F
C6H6FN
M. Wt
111.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-methylpyridine

CAS Number

407-22-7

Product Name

2-Fluoro-6-methylpyridine

IUPAC Name

2-fluoro-6-methylpyridine

Molecular Formula

C6H6FN

Molecular Weight

111.12 g/mol

InChI

InChI=1S/C6H6FN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3

InChI Key

UDMNVTJFUISBFD-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)F

Canonical SMILES

CC1=NC(=CC=C1)F

The exact mass of the compound 2-Fluoro-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51590. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-6-methylpyridine (CAS 407-22-7) is a highly versatile, bifunctional fluorinated heterocycle that serves as a premium building block in pharmaceutical and agrochemical manufacturing. By combining a highly activated C2-fluorine atom with a sterically demanding C6-methyl group, this compound offers a unique reactivity profile that balances potent electrophilicity with structural stability. In procurement and process design, it is primarily valued for its exceptional performance in metal-free nucleophilic aromatic substitution (SNAr) and its distinct directing effects in metalation workflows. Unlike non-fluorinated or chlorinated analogs, 2-fluoro-6-methylpyridine enables high-yielding, late-stage functionalizations under mild conditions, significantly reducing thermal degradation of sensitive intermediates and lowering overall catalytic costs.

Attempting to substitute 2-fluoro-6-methylpyridine with cheaper analogs like 2-chloro-6-methylpyridine or unsubstituted 2-fluoropyridine frequently results in process failures or unintended side reactions. The chlorine atom in 2-chloro-6-methylpyridine is a significantly poorer leaving group in SNAr reactions, requiring harsh thermal conditions or expensive palladium catalysts that can degrade complex, temperature-sensitive substrates[1]. Conversely, substituting with 2-fluoropyridine to save costs fundamentally alters the molecule's lithiation profile; while 2-fluoropyridine undergoes ortho-lithiation at the C3 position, the presence of the C6-methyl group in 2-fluoro-6-methylpyridine directs lateral lithiation exclusively to the methyl substituent [2]. For buyers, this means the exact 2-fluoro-6-methyl substitution pattern is non-negotiable when targeting specific lateral chain extensions or mild etherification routes.

Superior SNAr Reactivity for Temperature-Sensitive Substrates

In the synthesis of complex carbohydrate-aryl ethers, the choice of the halogen leaving group dictates the required reaction conditions. 2-Fluoro-6-methylpyridine undergoes highly efficient metal-free O-arylation via SNAr, achieving an 85% yield under mild conditions (0 °C to room temperature) [1]. In contrast, the corresponding 2-chloro-6-methylpyridine baseline typically requires elevated temperatures (>100 °C) or transition-metal catalysis to achieve comparable conversions, which often leads to the thermal degradation of sensitive furanosyl or pyranosyl substrates. This makes the fluorinated analog a strictly superior precursor for late-stage functionalization.

Evidence DimensionSNAr O-arylation yield and condition severity
Target Compound Data85% yield at 0 °C to room temperature (metal-free)
Comparator Or Baseline2-Chloro-6-methylpyridine (requires >100 °C or Pd/Cu catalysis for similar conversion)
Quantified DifferenceEliminates the need for transition metals and lowers reaction temperature by >75 °C while maintaining >80% yields.
ConditionsKHMDS, DMF/solvent, 0 °C to rt, 16 h

Procuring the fluoro-analog allows process chemists to bypass expensive metal catalysts and avoid thermal degradation of high-value, sensitive intermediates.

Divergent Metalation: Lateral Lithiation vs. Ring Lithiation

The structural combination of a C2-fluorine and a C6-methyl group creates a highly specific metalation profile that cannot be replicated by 2-fluoropyridine. When treated with strong bases, 2-fluoropyridine undergoes selective ortho-lithiation at the C3 position due to the strong inductive effect of the fluorine atom [1]. However, 2-fluoro-6-methylpyridine strongly prefers lateral lithiation at the 6-methyl group over C3 ring deprotonation. This divergent reactivity means that 2-fluoro-6-methylpyridine is the mandatory starting material for synthesizing extended 6-alkyl-2-fluoropyridine derivatives, as generic fluoropyridines will yield the incorrect regioisomer.

Evidence DimensionPrimary site of lithiation
Target Compound DataExclusive lateral lithiation at the C6-methyl group
Comparator Or Baseline2-Fluoropyridine (exclusive ortho-lithiation at the C3 ring position)
Quantified Difference100% shift in regioselectivity from the C3 ring position to the C6 lateral methyl group.
ConditionsLithiation using standard organolithium reagents (e.g., LDA or LTMP) at low temperatures

Buyers designing synthetic routes for 6-substituted fluoropyridines must procure this exact compound, as simpler analogs will functionalize at the wrong position.

High Regioselectivity in C-H Borylation

For advanced intermediate synthesis, achieving single-isomer products directly reduces downstream purification costs. During sterically-attenuated, cobalt-catalyzed C(sp2)-H borylation, 2-fluoro-6-methylpyridine demonstrates exceptional regiocontrol, yielding the 4-position (hetero)arylboronate product in 91% yield with a 99:1 regioselectivity[1]. Standard non-fluorinated pyridines or those subjected to traditional iridium/bipyridine catalysts often suffer from poor selectivity or lower yields. The synergistic directing effects of the C2-fluoro and C6-methyl groups effectively block alternative reactive sites, funneling the reaction almost exclusively to the C4 position.

Evidence DimensionRegioselectivity and yield in C-H borylation
Target Compound Data91% yield, 99:1 regioselectivity favoring the 4-position
Comparator Or BaselineStandard substituted pyridines with iridium catalysts (poor selectivity, mixed isomers)
Quantified DifferenceAchieves near-perfect (99:1) site-selectivity, eliminating the need for complex isomer separation.
ConditionsCobalt-catalyzed C(sp2)-H borylation using sterically-attenuated NHC-based pincer complexes

Procuring this specific scaffold guarantees high-purity, single-isomer C4-functionalization, drastically reducing chromatographic purification costs at scale.

Metal-Free Late-Stage O-Arylation in API Synthesis

Directly leveraging the high SNAr reactivity demonstrated against chloro-analogs, this compound is the ideal choice for coupling with complex, temperature-sensitive pharmaceutical intermediates (like carbohydrates or fragile chiral alcohols) where transition metal catalysts or high heat would cause degradation [1].

Synthesis of Extended 6-Alkyl-2-fluoropyridines

Based on its unique lateral lithiation profile, 2-fluoro-6-methylpyridine is the mandatory precursor for research and industrial workflows requiring chain extension at the 6-position while preserving the activated 2-fluoro group for subsequent cross-coupling [2].

Production of High-Purity C4-Boronate Building Blocks

Utilizing its near-perfect 99:1 borylation regioselectivity, this compound is the optimal starting material for manufacturing 4-substituted 2-fluoro-6-methylpyridine derivatives, ensuring minimal isomer waste and streamlined purification in commercial scale-up[3].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

407-22-7

Wikipedia

2-Fluoro-6-methylpyridine

Dates

Last modified: 08-15-2023

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